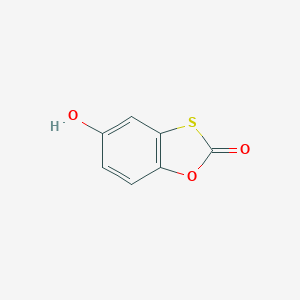

5-Hydroxy-1,3-benzoxathiol-2-one

Vue d'ensemble

Description

5-Hydroxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C7H4O3S and its molecular weight is 168.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

A related compound, a benzoxathiole derivative, has been reported to block lipopolysaccharide-induced nuclear factor-kappab activation and nuclear factor-kappab-regulated gene transcription through inactivating inhibitory kappab kinase beta . This suggests that 5-Hydroxy-1,3-benzoxathiol-2-one might have a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Given its potential role in inhibiting nuclear factor-kappaB activation, it may impact pathways related to inflammation and immune response .

Result of Action

Based on the reported action of a related benzoxathiole derivative, it may have potential anti-inflammatory effects by inhibiting nuclear factor-kappab activation .

Propriétés

IUPAC Name |

5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSYJLOFQVPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228075 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-56-0 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

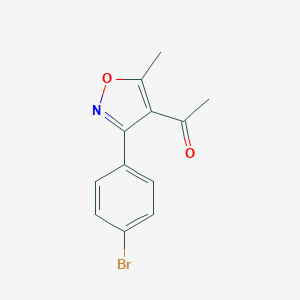

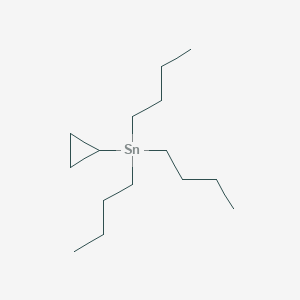

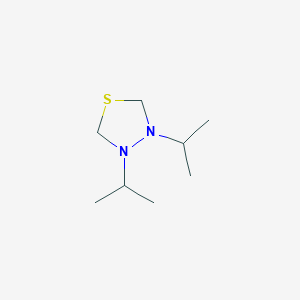

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the interaction of 5-Hydroxy-1,3-benzoxathiol-2-one with organic radicals?

A: Research indicates that this compound and its derivatives demonstrate significant reactivity towards α-hydroxyalkyl radicals. [] This reactivity suggests potential antioxidant properties, although further investigation is needed to confirm this.

Q2: Can this compound form chelates with metal ions?

A: Yes, research has shown that this compound can act as a ligand, forming chelates with copper (II) ions. [] These chelates exhibit interesting magnetic properties due to dipole-dipole coupling between the copper (II) ions, resulting in dimeric species formation both at room temperature and in frozen solutions. []

Q3: Are there efficient synthetic routes available for this compound?

A: Yes, several synthetic approaches to this compound and its derivatives have been explored. One method utilizes chrysenequinonecarboxylic acid as a starting material. [, ] Another approach involves a one-step synthesis using quinones and thiourea. [] Additionally, the reaction of 2-aryl-1,4-benzoquinones with potassium O-butyl carbonodithioate provides another route to these compounds. [] Lastly, the reaction of 2-Aryl-1,4-benzoquinones with thiourea has also been investigated as a synthetic pathway. [] These varied synthetic methods highlight the versatility in accessing this class of compounds.

Q4: Has the structure of this compound been studied using electron spin resonance (ESR)?

A: Yes, ESR studies have been conducted on copper(II) chelates of this compound. [] These studies revealed the formation of dimeric species, providing valuable insights into the structural arrangements of these complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)